molecular formula C6H8N2O B069980 6-Amino-5-methylpyridin-3-OL CAS No. 193746-18-8

6-Amino-5-methylpyridin-3-OL

Cat. No.: B069980
CAS No.: 193746-18-8
M. Wt: 124.14 g/mol
InChI Key: OXPMCPDHBXRBBW-UHFFFAOYSA-N
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Description

6-Amino-5-methylpyridin-3-OL is an organic compound with the molecular formula C6H8N2O. It is a derivative of pyridine, characterized by the presence of an amino group at the 6th position, a methyl group at the 5th position, and a hydroxyl group at the 3rd position. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-5-methylpyridin-3-OL typically involves the following steps:

    Starting Material: The synthesis often begins with 5-methylpyridin-3-amine.

    Amination: The amino group is introduced at the 6th position through amination reactions, often using ammonia or amine derivatives under specific conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations .

Chemical Reactions Analysis

Types of Reactions: 6-Amino-5-methylpyridin-3-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reaction conditions.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

6-Amino-5-methylpyridin-3-OL has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the preparation of fungicides and other industrial chemicals

Comparison with Similar Compounds

    5-Methylpyridin-3-amine: Lacks the hydroxyl group at the 3rd position.

    6-Amino-3-hydroxypyridine: Lacks the methyl group at the 5th position.

    3-Hydroxy-5-methylpyridine: Lacks the amino group at the 6th position.

Uniqueness: 6-Amino-5-methylpyridin-3-OL is unique due to the presence of all three functional groups (amino, methyl, and hydroxyl) on the pyridine ring. This unique combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

6-amino-5-methylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-4-2-5(9)3-8-6(4)7/h2-3,9H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXPMCPDHBXRBBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193746-18-8
Record name 6-Amino-5-methylpyridin-3-ol
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